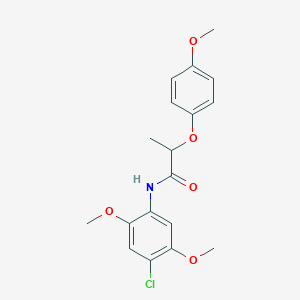![molecular formula C11H11N3O3S2 B5123256 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as MPAS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamide compounds and has been synthesized using various methods. MPAS has shown promising results in various research applications, including the treatment of cancer, inflammation, and autoimmune diseases.
Wirkmechanismus
The mechanism of action of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide involves the inhibition of various enzymes and signaling pathways. 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and survival. 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide also inhibits the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. In inflammation research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In autoimmune disease research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the activation of T cells and the production of autoantibodies.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, its ability to induce apoptosis and inhibit angiogenesis, and its ability to reduce inflammation. However, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide research. One direction is to explore the potential of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide as a therapeutic agent for cancer, inflammation, and autoimmune diseases. Another direction is to investigate the mechanism of action of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide in more detail and identify new targets for inhibition. Additionally, future research could focus on improving the solubility and bioavailability of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide to increase its effectiveness as a therapeutic agent.
Synthesemethoden
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been synthesized using various methods, including the reaction of 4-chloro-2-thiophenecarboxylic acid with 4-methyl-2-aminopyridine and sulfonyl chloride. Another method involves the reaction of 4-chloro-2-thiophenecarboxylic acid with 4-methyl-2-aminopyridine and sodium sulfite. The synthesized 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and autoimmune diseases. In cancer research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disease research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the activation of T cells and the production of autoantibodies.
Eigenschaften
IUPAC Name |
4-[(4-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-2-3-13-10(4-7)14-19(16,17)8-5-9(11(12)15)18-6-8/h2-6H,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKFDLHNARSIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

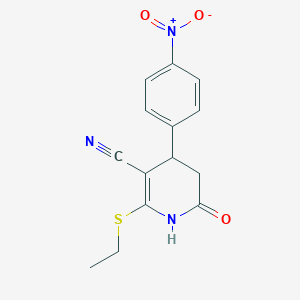
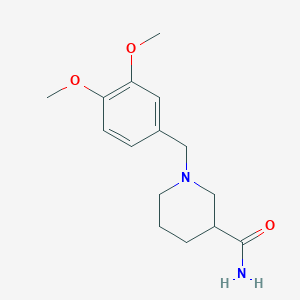
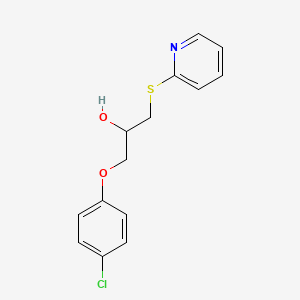
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
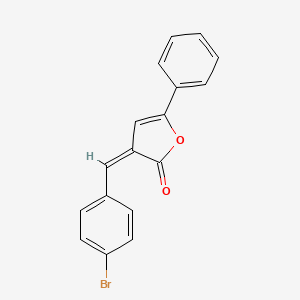
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)
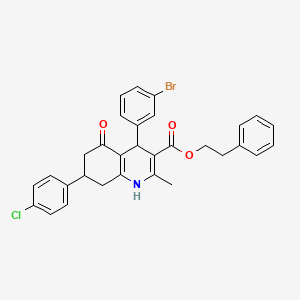
![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
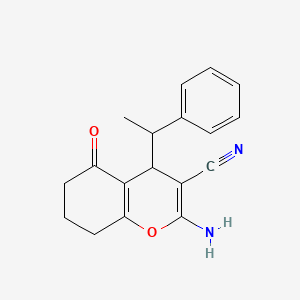
![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)
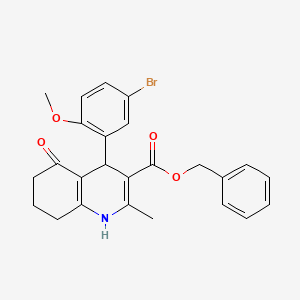
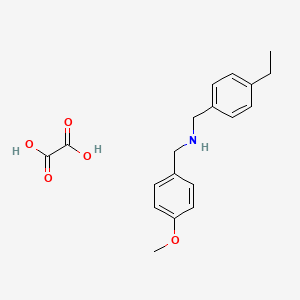
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)
